molecular formula C6H16ClNO B13551624 2-Amino-2-methylpentan-3-olhydrochloride

2-Amino-2-methylpentan-3-olhydrochloride

Cat. No.: B13551624
M. Wt: 153.65 g/mol
InChI Key: VHDNWNLPIYSXKI-UHFFFAOYSA-N
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Description

2-Amino-2-methylpentan-3-olhydrochloride is a chemical compound with the molecular formula C6H15NO·HCl. It is a derivative of pentanol and contains both an amino group and a hydroxyl group, making it an important compound in various chemical reactions and applications. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methylpentan-3-olhydrochloride typically involves the reaction of 2-methyl-2-pentanol with ammonia in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as crystallization and distillation, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methylpentan-3-olhydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-amino-2-methylpentan-3-one or 2-amino-2-methylpentanal.

    Reduction: Formation of 2-amino-2-methylpentan-3-amine.

    Substitution: Formation of 2-amino-2-methylpentan-3-chloride or 2-amino-2-methylpentan-3-bromide.

Scientific Research Applications

2-Amino-2-methylpentan-3-olhydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-methylpentan-3-olhydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxyl group can participate in nucleophilic reactions. These interactions can modulate the activity of enzymes and affect various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methylpentanoic acid: A branched-chain amino acid with similar structural features.

    2-Amino-3-methylpentan-1-ol: Another derivative of pentanol with an amino group.

Uniqueness

2-Amino-2-methylpentan-3-olhydrochloride is unique due to the presence of both an amino group and a hydroxyl group on the same carbon atom, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C6H16ClNO

Molecular Weight

153.65 g/mol

IUPAC Name

2-amino-2-methylpentan-3-ol;hydrochloride

InChI

InChI=1S/C6H15NO.ClH/c1-4-5(8)6(2,3)7;/h5,8H,4,7H2,1-3H3;1H

InChI Key

VHDNWNLPIYSXKI-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)(C)N)O.Cl

Origin of Product

United States

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